molecular formula C13H18N2O3 B4583681 N-butyl-N-ethyl-2-nitrobenzamide

N-butyl-N-ethyl-2-nitrobenzamide

Cat. No. B4583681
M. Wt: 250.29 g/mol
InChI Key: OBXCVBBQTZOUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-ethyl-2-nitrobenzamide is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique properties and potential applications. While there isn't direct research on N-butyl-N-ethyl-2-nitrobenzamide specifically, studies on similar nitrobenzamide derivatives provide insights into its likely characteristics and applications, such as in the synthesis of nanoparticles, nanocrystals, and complex chemical structures.

Synthesis Analysis

The synthesis of nitrobenzamide derivatives often involves complex chemical reactions, including the formation of bidentate complexes and the use of specific reagents to achieve the desired nitrobenzamide compound. For example, nanoparticles and nanocrystals of nickel(II) complexes of related nitrobenzamide compounds have been synthesized using methods like thermolysis, characterized by spectroscopic techniques such as Fourier transform-infrared spectroscopy and nuclear magnetic resonance spectroscopy (Saeed et al., 2013).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is crucial in determining their chemical reactivity and physical properties. Studies involving X-ray diffraction have revealed that these compounds can form various three-dimensional framework structures, which are influenced by intermolecular interactions, such as hydrogen bonding and iodo...carbonyl interactions (Wardell et al., 2006).

Chemical Reactions and Properties

Nitrobenzamide derivatives undergo a range of chemical reactions, including nucleophilic aromatic substitution. The reaction conditions, such as the presence of hydroxyl ions, significantly affect their reaction pathways and the formation of reaction products (Hutchison & Martin, 1965).

Physical Properties Analysis

The physical properties of nitrobenzamide derivatives, including solubility in various solvents and melting points, are essential for their practical applications. These properties are determined through experimental methods such as the shake-flask method and differential scanning calorimetry (Yuan et al., 2019).

Chemical Properties Analysis

The chemical properties of nitrobenzamide derivatives, including their reactivity and stability, are influenced by their molecular structure and the presence of functional groups. Studies on their synthesis, crystal structure, and spectroscopic properties help elucidate these properties and their implications for various applications (He et al., 2014).

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-butyl-N-ethyl-2-nitrobenzamide derivatives are pivotal in the synthesis of quinazolin-4(3H)-ones, demonstrating the role of these compounds in facilitating the creation of heterocyclic compounds which have various pharmaceutical applications. The synthesis utilizes sodium dithionite as a reducing agent, underscoring the compound's versatility in organic synthesis (Romero et al., 2013).

Material Science and Polymer Chemistry

  • Nitrobenzamide derivatives are explored for their potential in materials science, particularly in the formation of photolabile groups within polymers. This research shows the application of these compounds in developing materials that can change properties upon light irradiation, paving the way for innovative material design and applications (Zhao et al., 2012).

Pharmacology and Drug Development

  • Nitroaromatic compounds derived from nitrobenzamide, such as N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide, exhibit significant antitumor activity. The preformulation and formulation development of these compounds, including their behavior under forced degradation and their encapsulation in nanocarriers, highlight their potential in cancer therapy. The research suggests these compounds can be formulated for effective delivery, providing a foundation for future drug development efforts (Sena et al., 2017).

Electrochemistry

  • The study of the electrochemical reduction of nitrobenzene derivatives in ionic liquids provides insights into the electrochemical behaviors of these compounds. Such research is crucial for understanding the fundamental processes that underlie the electrochemical applications of nitrobenzamide derivatives, including their potential roles in energy storage and conversion systems (Silvester et al., 2006).

properties

IUPAC Name

N-butyl-N-ethyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-5-10-14(4-2)13(16)11-8-6-7-9-12(11)15(17)18/h6-9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXCVBBQTZOUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-ethyl-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-N-ethyl-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-butyl-N-ethyl-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-butyl-N-ethyl-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-butyl-N-ethyl-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-butyl-N-ethyl-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-butyl-N-ethyl-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.